6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromide under basic conditions. The reaction is carried out in ethanol as a solvent, and potassium hydroxide is used as a base to facilitate the nucleophilic substitution reaction. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted triazolothiadiazines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase, cholinesterase, and other enzymes.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their catalytic activity. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in the substituents attached to the triazole and thiadiazine rings.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Isomeric compounds with a different fusion pattern of the triazole and thiadiazine rings.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric class with distinct structural features and biological activities.
Uniqueness
Its specific substitution pattern and the resulting electronic and steric effects contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H16N4OS/c1-3-13-15-16-14-18(13)17-12(9-20-14)10-5-7-11(8-6-10)19-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
GVKWIWDEWFZQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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